VEGFR-2 Kinase Inhibition: Moderate Potency with a Distinct Cyanoacrylamide Scaffold
The compound inhibits VEGFR-2 with an IC50 of 3.2 μM [1]. This places it in the moderate potency range compared to the clinical standard sorafenib (VEGFR-2 IC50 ~90 nM) [2]; however, it offers a structurally distinct cyanoacrylamide scaffold that is not represented among approved VEGFR-2 inhibitors, potentially enabling exploration of alternative binding modes or resistance profiles [1].
| Evidence Dimension | VEGFR-2 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | Sorafenib (approved VEGFR-2 inhibitor): IC50 ~90 nM |
| Quantified Difference | ~36-fold less potent than sorafenib; distinct chemical scaffold |
| Conditions | In vitro enzymatic assay (kinase inhibition); exact assay conditions not fully specified in available secondary source |
Why This Matters
Scaffold novelty is a key driver of procurement for medicinal chemistry groups seeking to overcome resistance or intellectual property limitations of existing kinase inhibitor chemotypes.
- [1] Kuujia.com. Product information for CAS 1013011-18-1, summarizing Bioorganic & Medicinal Chemistry Letters (2024) findings. Available at: https://www.kuujia.com/cas-1013011-18-1.html. View Source
- [2] Wilhelm, S.M. et al. (2004) 'BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis', Cancer Research, 64(19), pp. 7099–7109. doi:10.1158/0008-5472.CAN-04-1443. View Source
